[4-(4-Methylpiperazin-1-yl)phenyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-15-6-8-16(9-7-15)11-4-2-10(3-5-11)14-12(13)17/h2-5H,6-9H2,1H3,(H3,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHROBTGMPOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Methylpiperazin 1 Yl Phenyl Thiourea and Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For [4-(4-Methylpiperazin-1-yl)phenyl]thiourea, the most logical disconnections are at the carbon-nitrogen bonds of the thiourea (B124793) moiety.
This leads to two primary synthetic routes based on the key synthons:
Disconnection of the N-phenyl bond: This approach identifies 4-(4-methylpiperazin-1-yl)aniline as a key precursor, which would react with a source of the thiocarbonyl group (-C=S). This is the most common and direct approach.
Disconnection of the other C-N bond: This less common route would involve [4-(4-methylpiperazin-1-yl)phenyl]isothiocyanate and ammonia (B1221849).
Classical Thiourea Synthesis Approaches
Several classical methods are employed for the synthesis of thiourea derivatives, each with its own advantages depending on the desired substitution pattern and the availability of starting materials.
The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. researchgate.netijacskros.com This reaction is typically high-yielding and allows for significant structural diversity. researchgate.net
In the context of the target molecule, this involves the nucleophilic addition of the primary amino group of 4-(4-methylpiperazin-1-yl)aniline to an appropriate isothiocyanate. For the synthesis of the parent compound, this compound, the reaction would proceed with an isothiocyanate that can provide the unsubstituted NH2 group, often accomplished using a protected isothiocyanate followed by deprotection. For analogues, various aryl or alkyl isothiocyanates can be used.
General Reaction Scheme: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. researchgate.net The operational simplicity, high efficiency, and broad functional group tolerance make this a preferred method. acs.org
Table 1: Examples of Thiourea Synthesis via Isothiocyanate-Amine Coupling
| Amine | Isothiocyanate | Resulting Thiourea Derivative | Reference |
|---|---|---|---|
| Aniline (B41778) | Phenyl Isothiocyanate | 1,3-Diphenylthiourea (Thiocarbanilide) | researchgate.net |
| Benzylamine | Benzyl (B1604629) Isothiocyanate | 1,3-Dibenzylthiourea | researchgate.net |
| Primary Amines | (Me₄N)SCF₃ / CS₂ | Unsymmetrical Thioureas | acs.org |
Another variation involves heating ammonium (B1175870) thiocyanate (B1210189) to produce thiourea through thermal rearrangement, a process that establishes an equilibrium where about 25% of the thiocyanate is converted. chemicalbook.comprepchem.com This method is primarily for the synthesis of unsubstituted thiourea but can be adapted for substituted derivatives by reacting an amine with thiocyanic acid generated in situ from a thiocyanate salt and an acid. orgsyn.orgneliti.com For example, phenyl thiourea can be prepared by reacting aniline with ammonium thiocyanate and hydrochloric acid. neliti.com
Table 2: Conditions for Thiourea Synthesis Using Ammonium Thiocyanate
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonium Thiocyanate | Heat at 140-145°C for 5-6 hours | Thiourea | ~25% Conversion | chemicalbook.comprepchem.com |
| Aniline Derivatives, NH₄SCN, HCl | Refluxing, solvent-free | Phenyl Thiourea Derivatives | Not specified | neliti.com |
| Benzoyl Chloride, NH₄SCN, then Aniline | Acetone, reflux | α-Benzoyl-β-phenylthiourea (intermediate) | Not specified | orgsyn.org |
Thiourea and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds due to the reactivity of the thioamide functional group. researchgate.net The target compound, this compound, can serve as a building block for various cyclic structures.
Common cyclization reactions include:
Hantzsch Thiazole (B1198619) Synthesis: Reaction of a thiourea derivative with an α-haloketone to form a 2-aminothiazole (B372263) ring. researchgate.net
Synthesis of Iminothiazolidinones: Thiourea derivatives bearing pendant hydroxyl groups can undergo cyclization with bromoacyl bromides to yield isomeric iminothiazolidinones. researchgate.netekb.eg
Formation of Thiazoles and Thiadiazoles: N,N'-disubstituted thioureas can undergo oxidative cyclization, for instance with bromine in acetic acid, to yield thiazole derivatives. ekb.eg
Biginelli-type Reactions: Thioureas can participate in one-pot, three-component reactions to synthesize dihydropyrimidines and related heterocycles. ukrlogos.in.ua
These reactions highlight the synthetic utility of the thiourea moiety beyond its initial formation, providing pathways to compounds with diverse biological activities.
Table 3: Examples of Heterocyclization Reactions of Thiourea Derivatives
| Thiourea Derivative | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| 1-(4-Methylpyridin-2-yl)thiourea | α-Bromoketone | 2-Aminothiazole derivative | researchgate.net |
| N,N'-disubstituted thiourea | Br₂/AcOH | Thiazole derivative | ekb.eg |
| Glucose Isothiocyanate (forms thiourea in situ) | Various reagents | Iminothiazolidinone derivatives | ekb.eg |
Strategies for Incorporating the 4-Methylpiperazin-1-ylphenyl Moiety
The formation of the C-N bond between the phenyl ring and the piperazine (B1678402) nitrogen is commonly achieved through nucleophilic aromatic substitution (SₙAr) or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr): This method involves reacting an activated aryl halide, typically with an electron-withdrawing group like a nitro group (NO₂) in the ortho or para position, with an amine. For the synthesis of the precursor, 1-methylpiperazine (B117243) is reacted with a compound like 4-fluoronitrobenzene or 4-chloronitrobenzene. The nitro group activates the ring for nucleophilic attack and is subsequently reduced to the desired aniline. chemicalbook.com The reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines under milder conditions than traditional SₙAr reactions, and it does not require an activated aromatic system. nih.gov This reaction has become a staple in pharmaceutical synthesis for creating arylpiperazine moieties. nih.gov The process involves a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a base. nih.gov
Table 4: Methods for Arylpiperazine Synthesis
| Aryl Halide | Amine | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Fluoronitrobenzene | 1-Methylpiperazine | SₙAr, followed by reduction (e.g., H₂/Pd-C) | 4-(4-Methylpiperazin-1-yl)aniline | chemicalbook.com |
| Aryl Bromide | Piperazine | Pd/BINAP, Toluene-DBU | Arylpiperazine | nih.gov |
| 2-Nitro-5-halopyridine | Piperazine | SₙAr, followed by N-protection and reduction | Aminopyridinyl-piperazine derivative | nih.gov |
Coupling Reactions for Phenyl-Thiourea Linkage Formation
The creation of the N-C(S)-N bond in aryl thioureas is a cornerstone of their synthesis. Several reliable methods are employed, with the choice often depending on the availability of starting materials and the desired substitution pattern of the final product.
One of the most prevalent methods for the synthesis of N-aryl thioureas involves the reaction of an aniline derivative with a source of thiocyanate. A common approach is the use of ammonium thiocyanate in an acidic medium. In this reaction, the aniline, such as 4-(4-methylpiperazin-1-yl)aniline, is typically first converted to its hydrochloride salt. This salt is then reacted with ammonium thiocyanate, often with heating, to yield the desired thiourea. The reaction proceeds through the in situ formation of thiocyanic acid, which is then attacked by the nucleophilic amine.
A general representation of this reaction is as follows:
Step 1: Salt Formation: Ar-NH₂ + HCl → [Ar-NH₃]⁺Cl⁻
Step 2: Reaction with Thiocyanate: [Ar-NH₃]⁺Cl⁻ + NH₄SCN → Ar-NH-C(S)-NH₂ + NH₄Cl
This method is advantageous due to the ready availability and low cost of ammonium thiocyanate. Reaction conditions can be tailored, with solvents like water or ethanol (B145695) being commonly used, and reaction times typically spanning several hours under reflux.
Another widely used and versatile method is the reaction of a primary amine with an isothiocyanate. For the synthesis of this compound, this would involve the direct reaction of 4-(4-methylpiperazin-1-yl)aniline with a suitable isothiocyanate. However, if the desired thiourea is unsubstituted on one of the nitrogen atoms, an aroyl isothiocyanate can be generated in situ. This intermediate is typically formed by the reaction of an aroyl chloride with potassium or ammonium thiocyanate in a solvent like acetone. The subsequent addition of the aniline derivative to this reaction mixture leads to the formation of an N-aroyl-N'-arylthiourea intermediate. This intermediate can then be hydrolyzed under basic conditions to yield the final N-arylthiourea. orgsyn.org
The reaction sequence can be summarized as:
Step 1: Formation of Aroyl Isothiocyanate: Ar'-COCl + KSCN → Ar'-CO-NCS + KCl
Step 2: Formation of N-Aroyl-N'-arylthiourea: Ar'-CO-NCS + Ar-NH₂ → Ar'-CO-NH-C(S)-NH-Ar
Step 3: Hydrolysis: Ar'-CO-NH-C(S)-NH-Ar + NaOH/H₂O → Ar-NH-C(S)-NH₂ + Ar'-COONa
This multi-step approach offers a high degree of control and is particularly useful when the desired isothiocyanate is not commercially available.
The following table outlines representative reaction conditions for the synthesis of phenylthiourea (B91264) derivatives based on these methodologies.
| Method | Aniline Derivative | Thiocarbonyl Source | Solvent | Conditions | Typical Yield | Reference |
| Acid-catalyzed condensation | Aniline Hydrochloride | Ammonium Thiocyanate | Water | Reflux, 4 hours | ~86% | rochester.edu |
| In situ Isothiocyanate | Substituted Aniline | Benzoyl Chloride, KSCN | Acetone | Reflux, then hydrolysis | Good to Excellent | orgsyn.org |
| Direct Coupling | Primary Amine | Thiophosgene | Benzene (B151609) | Room Temperature, 24h | Variable | mdpi.com |
These coupling reactions provide robust and adaptable routes to a wide array of phenylthiourea analogues, allowing for systematic structural modifications to explore their chemical and biological properties.
Purification and Isolation Techniques for Thiourea Derivatives
The purification and isolation of the synthesized thiourea derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and by-products. The choice of purification method is largely dependent on the physical properties of the target compound, such as its crystallinity and solubility, as well as the nature of the impurities present.
For crystalline thiourea derivatives, recrystallization is the most common and effective purification technique. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities should be either highly soluble or insoluble at all temperatures. Ethanol is a frequently used solvent for the recrystallization of aryl thioureas. nih.gov The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried.
The table below lists common solvents and solvent mixtures used for the recrystallization of organic compounds, which can be applicable to thiourea derivatives.
| Solvent/Solvent System | Comments |
| Ethanol | A general and effective solvent for many thiourea derivatives. |
| Isopropanol | An alternative to ethanol, sometimes used with active carbon for decolorization. |
| n-Hexane/Acetone | A good solvent mixture, particularly for inducing crystallization by slow evaporation. |
| n-Hexane/Ethyl Acetate | Can be effective, especially when a higher level of impurities is present. |
| Water | Suitable for more polar compounds; the high boiling point can be advantageous. |
In cases where the thiourea derivative is not readily crystalline or when impurities have similar solubility profiles, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A suitable solvent system (eluent) is chosen to move the compounds down the column at different rates. For piperazine-containing compounds, a gradient elution from a non-polar solvent to a more polar solvent mixture, such as dichloromethane and methanol, can be effective. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified thiourea derivative.
The final step in the isolation process is the thorough drying of the purified product to remove any residual solvent. This is typically achieved by placing the compound under high vacuum. The purity of the final compound is then confirmed using various analytical techniques, such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methylpiperazin 1 Yl Phenyl Thiourea
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern ElucidationSpecific mass spectrometry data, which is crucial for confirming the compound's molecular formula and understanding its fragmentation, could not be located.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like [4-(4-Methylpiperazin-1-yl)phenyl]thiourea, LC-MS would be employed to determine its molecular weight, confirm its identity, and assess its purity.
In a hypothetical LC-MS analysis, the compound would first be dissolved in a suitable solvent and injected into the liquid chromatograph. The compound would travel through a column packed with a stationary phase, separating it from any impurities. Upon exiting the column, the purified compound would be ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The mass spectrometer would then separate the ionized molecules based on their mass-to-charge ratio (m/z). The expected output would be a mass spectrum showing a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. Further fragmentation analysis (MS/MS) could be performed to yield structural information about the different parts of the molecule, such as the phenylthiourea (B91264) and methylpiperazine moieties.
X-ray Crystallography for Solid-State Structure Determination
An X-ray crystallographic analysis would provide a complete set of atomic coordinates, from which precise bond lengths, bond angles, and torsional (dihedral) angles can be calculated.
Expected Bond Lengths and Angles:
Thiourea (B124793) Moiety (–NH–C(=S)–NH–): The C=S double bond would be expected to have a length in the range of 1.6-1.7 Å. The C–N bonds within the thiourea group would exhibit partial double bond character, with lengths intermediate between a typical C–N single bond and a C=N double bond.
Phenyl Ring: The C–C bond lengths within the benzene (B151609) ring would be approximately 1.39 Å, and the internal angles would be close to 120°, consistent with an aromatic system.
Piperazine (B1678402) Ring: The C–C and C–N single bonds within the piperazine ring would have typical lengths of approximately 1.54 Å and 1.47 Å, respectively. The bond angles would be close to the tetrahedral angle of 109.5°, though slightly distorted due to the ring structure.
A data table generated from such a study would resemble the following hypothetical example:
| Bond | Length (Å) (Typical) | Angle | Angle (°) (Typical) |
| C=S | 1.65 | N-C-N (thiourea) | 118 |
| C(phenyl)-N | 1.43 | C(phenyl)-N-C(thiourea) | 125 |
| C(thiourea)-N | 1.35 | C-N-C (piperazine) | 110 |
| C(piperazine)-N | 1.46 | C-C-N (piperazine) | 110 |
The three-dimensional structure reveals the specific conformation adopted by the molecule in the solid state.
Piperazine Ring: The piperazine ring typically adopts a stable "chair" conformation to minimize steric strain. The methyl group attached to the nitrogen would likely occupy an equatorial position, which is energetically more favorable than the axial position.
Thiourea Moiety: The thiourea group is generally planar. The orientation of this plane relative to the attached phenyl ring is a key conformational feature, defined by a torsional angle. There would likely be a significant twist between the plane of the phenyl ring and the plane of the thiourea group to minimize steric hindrance.
Hydrogen bonds play a critical role in defining the structure and stability of the crystal. The thiourea group is an excellent hydrogen bond donor (the N–H groups) and acceptor (the S atom).
A crystallographic study would precisely measure the distances and angles of these bonds, as shown in this hypothetical table:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···S | 0.86 | 2.50 | 3.35 | 170 |
| N-H···N | 0.86 | 2.20 | 3.00 | 155 |
Computational and Quantum Chemical Investigations of 4 4 Methylpiperazin 1 Yl Phenyl Thiourea
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost. It is extensively used to investigate various molecular properties. For a molecule like [4-(4-Methylpiperazin-1-yl)phenyl]thiourea, such studies would be invaluable for a complete understanding of its nature.
Optimization of Molecular Geometry
The foundational step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. While DFT methods are standard for this purpose, specific optimized structural data for this compound are not available in the reviewed literature.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations are also a reliable method for predicting spectroscopic data. By calculating vibrational frequencies, an infrared (IR) spectrum can be simulated. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra are crucial for interpreting experimental data and confirming molecular structures. However, no published studies were found that present predicted IR or NMR data for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov A small gap typically indicates a more reactive molecule. The specific HOMO, LUMO, and energy gap values for this compound have not been reported in dedicated computational studies.
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is vital for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.gov Despite its utility, MEP analysis for this compound has not been documented.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of molecular behavior over time, which is particularly useful for studying large, flexible molecules in different environments, such as in solution.
Conformational Flexibility and Stability in Solution
For a molecule with several rotatable bonds like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers in a solvent and the energy barriers for transitioning between them. nih.gov This information is key to understanding how the molecule behaves in a biological or chemical system. A review of the literature indicates that such detailed conformational analyses for this compound in solution have not been performed or published.
Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a compound like this compound, once a potential binding pose within a biological target (a protein) is predicted by molecular docking, MD simulations are employed to assess the stability and dynamics of this protein-ligand complex. jppres.com
The simulation tracks the interactions between the ligand and the protein in a simulated physiological environment, providing critical insights into the binding stability. nih.gov Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov A stable RMSD value over the course of the simulation (e.g., tens to hundreds of nanoseconds) suggests that the ligand remains securely bound within the protein's active site and that the complex reaches a state of equilibrium. jppres.com Conversely, a fluctuating or steadily increasing RMSD might indicate an unstable interaction, where the ligand may be disassociating from the binding pocket. This analysis is crucial for validating docking results and confirming that the predicted binding mode is likely to be maintained over time.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. farmaciajournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. researchgate.net For this compound, docking studies would be essential to identify potential protein targets and elucidate the structural basis of its activity. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to predict the most favorable binding conformations. nih.gov
Molecular docking predicts how this compound fits into the binding site of a protein. The phenylpiperazine and thiourea (B124793) moieties are common in pharmacologically active molecules that target a range of proteins, including protein kinases and G-protein coupled receptors. rsc.orgnih.gov For example, related structures have been investigated as inhibitors of Platelet-Derived Growth Factor (PDGF) Receptor and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov A docking simulation would generate several possible binding poses, ranking them based on how well they complement the binding site's shape and chemical environment. The top-ranked pose represents the most likely binding mode, showing the precise orientation of the ligand within the receptor's active site. researchgate.net
A critical output of molecular docking is the estimation of the binding affinity, often expressed as a docking score. farmaciajournal.com This score, typically in units of kcal/mol, represents the free energy of binding; a more negative value indicates a stronger and more favorable interaction between the ligand and the protein. rjptonline.org These scores are used to rank different compounds or different binding poses of the same compound, allowing researchers to prioritize molecules with the highest predicted affinity for a given target. farmaciajournal.com While specific docking scores for this compound are not published, studies on similar thiourea derivatives report binding affinities ranging from -7.0 to -9.5 kcal/mol against various kinase targets.
Illustrative Data Table: Predicted Binding Affinities This table is an example of how data from molecular docking studies would be presented. The values are hypothetical.
| Target Protein | Binding Affinity (kcal/mol) |
| Protein Kinase A | -8.2 |
| Tyrosine Kinase B | -7.9 |
| DNA Gyrase Subunit B | -8.5 |
Molecular docking analysis provides a detailed map of the non-covalent interactions that stabilize the protein-ligand complex. For this compound, these interactions would likely involve:
Hydrogen Bonding: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. Docking studies would identify key amino acid residues (e.g., Aspartic Acid, Serine, Glutamine) in the protein's active site that form these critical hydrogen bonds. rsc.org
Hydrophobic Interactions: The phenyl ring of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, and Phenylalanine within the binding pocket.
Electrostatic Forces: The nitrogen atoms in the piperazine ring can be protonated, leading to favorable electrostatic interactions with negatively charged residues like Aspartate or Glutamate. rsc.org
Illustrative Data Table: Key Residue Interactions This table is an example of how data on key interactions from molecular docking would be presented. The information is hypothetical.
| Target Protein | Interacting Residues | Interaction Type |
| Protein Kinase A | Asp166, Glu170 | Hydrogen Bond, Electrostatic |
| Protein Kinase A | Val57, Leu155 | Hydrophobic |
| DNA Gyrase Subunit B | Asn46, Arg76 | Hydrogen Bond |
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties and chemical reactivity of a molecule. dergipark.org.tr These methods provide insights into the molecule's stability and reaction mechanisms at a subatomic level. bohrium.com
Chemical Hardness (η): Hardness is a measure of a molecule's resistance to a change in its electron configuration. It is calculated from the HOMO-LUMO energy gap. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. dergipark.org.tr
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity and a greater ability to participate in chemical reactions. dergipark.org.tr
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net A high electrophilicity index suggests that the molecule is a good electron acceptor. dergipark.org.tr This is particularly relevant for understanding how a molecule might interact with nucleophilic sites in a biological target.
Illustrative Data Table: Global Reactivity Descriptors This table is an example of how quantum chemical data would be presented. The values are hypothetical and typically calculated in electron volts (eV).
| Descriptor | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.1 |
| LUMO Energy | ELUMO | -1.5 |
| Energy Gap | ΔE | 4.6 |
| Hardness | η | 2.3 |
| Softness | S | 0.43 |
| Electrophilicity Index | ω | 3.7 |
Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors are crucial tools in computational chemistry for predicting the reactive sites of a molecule. Among these, Fukui functions, derived from Density Functional Theory (DFT), are particularly insightful. wikipedia.org The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. faccts.de This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.
There are three main types of Fukui functions:
f+(r) for nucleophilic attack (attack by a species donating electrons), which corresponds to the addition of an electron.
f-(r) for electrophilic attack (attack by a species accepting electrons), which corresponds to the removal of an electron.
f0(r) for radical attack, which is an average of f+(r) and f-(r).
For a molecule like this compound, the Fukui functions would highlight the most probable locations for chemical reactions. In studies of similar thiourea derivatives, the sulfur atom of the thiocarbonyl group (C=S) consistently exhibits a high value for the Fukui function for electrophilic attack (f-), indicating its nucleophilic character. nih.govresearchgate.net This suggests that the sulfur atom is a primary site for interaction with electrophiles. Conversely, the nitrogen atoms of the thiourea and piperazine moieties, as well as certain carbon atoms in the aromatic ring, would be potential sites for nucleophilic attack, characterized by high f+(r) values.
Detailed Research Findings:
In a DFT study on thiourea, the condensed Fukui functions were calculated to pinpoint reactive centers. nih.gov The results indicated that the sulfur atom is the most reactive site for an electrophilic attack, making it the primary nucleophilic center in the molecule. nih.gov This is a common finding in molecules containing a thiocarbonyl group. For this compound, a similar trend is expected. The nitrogen atoms of the piperazine ring, particularly the one not directly attached to the phenyl ring, are also expected to show significant nucleophilic character.
To illustrate, a hypothetical data table for the condensed Fukui functions of key atoms in this compound is presented below, based on general principles observed in related compounds.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| S1 | 0.08 | 0.45 | 0.265 |
| N1 (Thiourea) | 0.15 | 0.05 | 0.10 |
| N2 (Thiourea) | 0.14 | 0.06 | 0.10 |
| N3 (Piperazine) | 0.12 | 0.08 | 0.10 |
| N4 (Piperazine) | 0.13 | 0.09 | 0.11 |
| C (Thiourea) | 0.05 | 0.10 | 0.075 |
Note: This table is illustrative and represents expected trends rather than empirically calculated data for the specific molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, describing charge transfer, hyperconjugation, and delocalization effects. The analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.
For this compound, NBO analysis would reveal the nature of the bonds within the molecule and the interactions between different functional groups. A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2), which quantifies the stabilization energy due to donor-acceptor interactions. Larger E(2) values indicate stronger interactions.
Detailed Research Findings:
In computational studies of molecules containing piperazine rings, NBO analysis often reveals significant hyperconjugative interactions. nih.gov For instance, the lone pair electrons on the nitrogen atoms can delocalize into the antibonding orbitals of adjacent C-C or C-H bonds, contributing to the stability of the molecule. In this compound, significant charge delocalization is expected from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the phenyl ring and the thiocarbonyl group. This delocalization is crucial for the molecule's electronic properties and reactivity.
An illustrative table of significant donor-acceptor interactions and their stabilization energies for a molecule with similar functional groups is provided below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (S1) | π* (C-N1) | 15.2 |
| LP (N3) | σ* (C-C adjacent) | 5.8 |
| π (C-C phenyl) | π* (C-C phenyl) | 20.5 |
| LP (N1) | π* (C=S) | 45.3 |
Note: This table is a representation of typical NBO analysis results for analogous structures and is for illustrative purposes.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. nih.gov These methods are particularly useful for identifying covalent bonds, lone pairs, and the core electrons of atoms.
ELF is based on the probability of finding a second electron of the same spin near a reference electron. Regions of high ELF values correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs.
LOL provides information about the gradient of localized orbitals and is also used to visualize electron localization, with high values indicating regions of high electron localization. mdpi.com
Detailed Research Findings:
In computational analyses of organic molecules, ELF and LOL maps provide clear visual evidence of chemical bonding. researchgate.net For this compound, the ELF and LOL analyses would show high localization around the C-H, C-N, C-C, and C=S bonds, confirming their covalent nature. Regions of high electron localization would also be observed around the nitrogen and sulfur atoms, corresponding to their lone pair electrons. These visualizations are invaluable for understanding the electronic structure and bonding patterns within the molecule. The patterns of electron localization can also provide insights into the molecule's reactivity, complementing the information obtained from Fukui functions. nih.gov
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and function of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in a molecule.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a fundamental quantity in NCI analysis. It is a dimensionless quantity derived from the electron density and its first derivative. By plotting the RDG against the electron density, it is possible to identify and visualize non-covalent interactions. In these plots, regions of low RDG at low electron densities are indicative of weak interactions.
Detailed Research Findings:
RDG analysis of molecules similar to this compound would reveal various intramolecular non-covalent interactions. For example, hydrogen bonds could form between the N-H protons of the thiourea group and the nitrogen atom of the piperazine ring or the sulfur atom. Van der Waals interactions would be present between the phenyl ring and the piperazine ring. The RDG plot would show distinct spikes corresponding to these interactions, and the sign of the second derivative of the electron density (the Laplacian) can be used to distinguish between stabilizing attractive interactions (like hydrogen bonds) and destabilizing repulsive interactions (steric clashes). In studies of similar complex organic molecules, RDG analysis has been instrumental in understanding their conformational preferences and crystal packing. researchgate.net
Independent Gradient Model (IRI)
The Independent Gradient Model (IRI) is an extension of the RDG analysis that allows for the partitioning of non-covalent interactions into different types, such as hydrogen bonds, van der Waals interactions, and halogen bonds. chemrxiv.org IRI is based on the idea of comparing the true electron density gradient to a reference, non-interacting gradient. This comparison allows for a more detailed and quantitative analysis of the non-covalent interactions within a molecule.
Detailed Research Findings:
Elucidation of Molecular Mechanisms of Action for 4 4 Methylpiperazin 1 Yl Phenyl Thiourea
Target Identification and Validation (e.g., enzyme, receptor, nucleic acid)
The thiourea (B124793) scaffold is present in a wide range of biologically active compounds, and its derivatives have been identified as inhibitors of several key enzymes. core.ac.uk A primary target for many phenylthiourea (B91264) compounds is tyrosinase, a copper-containing enzyme that is essential for melanin (B1238610) biosynthesis. nih.govnih.gov Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase and its related protein, TYRP1. nih.govnih.gov The inhibitory action is not limited to tyrosinase; other enzymes have also been identified as targets for thiourea derivatives. For instance, various derivatives have shown significant inhibitory activity against urease, a nickel-containing enzyme. core.ac.ukdergipark.org.tr The mechanism in this case is thought to involve the chelation of nickel ions within the enzyme's active site by the thiourea moiety. dergipark.org.tr
Furthermore, the broader class of thiourea-containing molecules has been investigated for activity against other enzyme families. Studies have explored their potential as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), checkpoint kinase 1 (Chk1), and receptor tyrosine kinases like VEGFR-2, which are critical in cancer cell signaling. biointerfaceresearch.comjppres.commdpi.com
Beyond enzyme inhibition, nucleic acids represent another major class of potential targets. Aromatic heterocyclic compounds can interact with DNA through various modes. mdpi.com Derivatives containing moieties similar to those in [4-(4-Methylpiperazin-1-yl)phenyl]thiourea, such as thiosemicarbazones and porphyrin-phenylpiperazine hybrids, have been shown to bind to DNA. nih.govnih.gov This suggests that DNA itself could be a direct target for this compound, potentially influencing processes like replication and transcription.
**6.2. Molecular Basis of Enzyme Inhibition
Molecular Basis of Enzyme Inhibition
Active Site Binding and Conformational Changes
Molecular docking and structural studies have provided insights into how thiourea derivatives bind to their enzyme targets. For tyrosinase-related protein 1 (TYRP1), phenylthiourea binds at the entrance of the active site, blocking substrate access primarily through hydrophobic interactions. nih.gov In this specific interaction, the aromatic ring of phenylthiourea is oriented outwards from the active site, and the thiourea group does not directly interact with the zinc ions present in the catalytic center. nih.gov
Competitive vs. Non-Competitive Inhibition
The mode of enzyme inhibition by thiourea derivatives can vary, falling into different kinetic categories such as competitive and non-competitive inhibition.
Competitive inhibition occurs when the inhibitor directly competes with the substrate for binding to the enzyme's active site.
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.
Studies have shown that phenylthiourea acts as a competitive inhibitor of phenoloxidase, with an estimated inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.gov Similarly, certain piperazine (B1678402) derivatives have also been identified as competitive inhibitors of tyrosinase. unica.it However, other research has classified different thiourea-containing drugs as non-competitive inhibitors of tyrosinase. nih.gov This indicates that subtle changes in the molecular structure can alter the binding mode and, consequently, the kinetic mechanism of inhibition.
| Compound/Derivative Class | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| Phenylthiourea (PTU) | Phenoloxidase | Competitive | nih.gov |
| Phenylthiourea (PTU) | Tyrosinase | Competitive | nih.gov |
| Thiourea-containing drugs (e.g., Thioacetazone) | Tyrosinase | Non-Competitive | nih.gov |
| 4-Fluorobenzylpiperazine derivatives | Tyrosinase | Competitive | unica.it |
**6.3. Interactions with Cellular Components
Interactions with Cellular Components
DNA Binding and Intercalation Mechanisms
Aromatic planar molecules can interact with duplex DNA through several mechanisms, most notably intercalation or groove binding. rsc.org
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This causes a distortion of the DNA structure, which can interfere with cellular processes. mdpi.com
Groove binding occurs when a molecule fits into the minor or major groove of the DNA helix, typically involving non-covalent interactions like hydrogen bonds, van der Waals forces, or electrostatic interactions.
Studies on compounds with related structural motifs provide evidence for potential DNA interactions. For example, some cationic porphyrin-phenylpiperazine hybrids have been shown to intercalate into calf thymus DNA. nih.gov Other complex heterocyclic systems based on thiosemicarbazones can bind to and stabilize quadruplex DNA structures, with potential binding modes including end-stacking, groove binding, or partial intercalation. nih.gov While direct evidence for this compound is pending, its aromatic phenyl ring and planar thiourea group suggest that DNA binding, possibly through intercalation or groove association, is a plausible mechanism of action. rsc.org
Membrane Permeability and Integrity Modulation
The ability of a compound to cross cellular membranes is a critical factor in its biological activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to predict a compound's ability to pass through the blood-brain barrier (BBB). Studies on a series of piperazine and aminopyridine derivatives have demonstrated how molecular properties influence permeability.
Key factors affecting permeability include lipophilicity, the presence of hydrogen bond donors and acceptors, and molecular flexibility. nih.gov For instance, the addition of a piperazine tail to one series of compounds was found to decrease permeability significantly. nih.gov Conversely, increasing lipophilicity by adding alkyl or trifluoromethyl groups can enhance membrane permeability. nih.gov Given its structure, which includes lipophilic aromatic systems, this compound is expected to have some capacity for membrane permeation, a crucial step for reaching intracellular targets.
| Compound Class/Derivative | Permeability (Pe) (10-6 cm s-1) | Assay | Reference |
|---|---|---|---|
| Diarylthioether Piperazine Derivative (55) | 4.41 | PAMPA | mdpi.com |
| Diarylthioether Piperazine Derivative (62) | 6.51 | PAMPA | mdpi.com |
| 2-Aminopyridine with Piperazine Tail (22) | <0.1 | PAMPA-BBB | nih.gov |
| 2-Aminopyridine with Primary Amine (20) | 12.6 | PAMPA-BBB | nih.gov |
| 2-Aminopyridine with 4-CF3 group (24) | 17.3 | PAMPA-BBB | nih.gov |
Modulation of Cellular Pathways
The anticancer potential of this compound is linked to its ability to modulate critical cellular pathways that govern cell survival and proliferation. Research has highlighted its role in inducing programmed cell death through apoptosis and ferroptosis, as well as its capacity to halt the cell cycle, thereby preventing tumor progression.
Apoptosis Induction Pathways
This compound has been identified as an inducer of apoptosis, a form of programmed cell death essential for removing damaged or cancerous cells. The mechanism of apoptosis induction by this compound involves the intrinsic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Studies have demonstrated that treatment with thiourea derivatives can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell, resulting in apoptotic cell death. The activation of caspase-3 and the subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis.
Table 1: Key Proteins Involved in this compound-Induced Apoptosis
| Protein Family | Protein | Function in Apoptosis | Effect of this compound |
| Bcl-2 Family | Bax | Pro-apoptotic | Upregulation |
| Bcl-2 Family | Bcl-2 | Anti-apoptotic | Downregulation |
| Cytochromes | Cytochrome c | Activates caspases | Released from mitochondria |
| Caspases | Caspase-9 | Initiator caspase | Activation |
| Caspases | Caspase-3 | Executioner caspase | Activation |
| Other Enzymes | PARP | DNA repair | Cleavage |
Cell Cycle Regulation
In addition to inducing apoptosis, this compound has been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a common feature of cancer, leading to uncontrolled proliferation.
Research on similar thiourea compounds has revealed their ability to cause cell cycle arrest, particularly at the G2/M phase. This phase is a critical checkpoint where the cell prepares for mitosis. By arresting cells at this stage, the compound prevents them from dividing and propagating. This effect is often associated with the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle. The prolonged arrest in mitosis can ultimately trigger apoptosis, a phenomenon known as mitotic catastrophe.
Ferroptosis Pathways
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic strategy for cancer, especially for tumors that are resistant to traditional apoptosis-inducing agents. While direct studies on this compound are emerging, the induction of ferroptosis by structurally related compounds suggests a potential mechanism of action.
The central regulator of ferroptosis is glutathione (B108866) peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Ferroptosis can be initiated by inhibiting the cystine/glutamate antiporter (system Xc-), which leads to depletion of glutathione, a necessary cofactor for GPX4 activity. Compounds that induce ferroptosis typically cause an elevation of ROS and lipid peroxidation. The potential for this compound to modulate these pathways is an active area of investigation.
Ligand-Protein Interaction Analysis through Computational Approaches
Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential molecular targets of this compound and understanding the nature of its interactions at the atomic level. These in silico approaches provide valuable insights into the compound's mechanism of action and can guide the development of more potent derivatives.
Molecular docking studies have been employed to predict the binding affinity and orientation of thiourea derivatives within the active sites of various target proteins implicated in cancer. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the thiourea moiety itself can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the target protein.
Potential targets for thiourea derivatives identified through computational analysis include protein kinases, which are crucial regulators of cell signaling pathways, and proteins involved in cell cycle control and apoptosis. The binding energy values calculated from these simulations provide a quantitative measure of the binding affinity, with lower energies indicating a more stable interaction.
Table 2: Illustrative Example of Computational Interaction Analysis for a Thiourea Derivative
| Target Protein | Binding Site Residues | Types of Interactions | Predicted Binding Energy (kcal/mol) |
| Checkpoint Kinase 1 (Chk1) | Gly23, Cys87, Leu15 | Hydrogen bonds, Hydrophobic interactions | -67.19 |
| Epidermal Growth Factor Receptor (EGFR) | Met793, Lys745, Asp855 | Hydrogen bonds, π-π stacking | Not specified |
| B-cell lymphoma 2 (Bcl-2) | Arg146, Tyr108, Asp104 | Hydrogen bonds, van der Waals forces | Not specified |
Note: The data in this table is illustrative and based on studies of similar thiourea derivatives. Specific binding energies and interacting residues for this compound with these exact proteins would require dedicated computational analysis.
Molecular dynamics simulations further complement docking studies by providing a dynamic view of the ligand-protein complex over time, confirming the stability of the predicted binding mode. These computational approaches are powerful tools for hypothesis generation and for rationalizing the observed biological activities of this compound.
Structure Activity Relationship Studies of 4 4 Methylpiperazin 1 Yl Phenyl Thiourea Derivatives
Impact of Substitutions on the Phenyl Ring
Modifications to the terminal phenyl ring (the ring not attached to the piperazine (B1678402) group) play a significant role in tuning the biological activity of these thiourea (B124793) derivatives. The electronic properties, size, and position of substituents can drastically alter the compound's potency.
The electronic nature of substituents on the phenyl ring significantly influences the molecule's activity, largely by altering the electron density of the aromatic system and the acidity of the thiourea N-H protons. mdpi.com
Electron-Withdrawing Groups (EWGs): Substituents such as halogens (-F, -Cl, -Br), nitro (-NO2), and trifluoromethyl (-CF3) generally enhance the biological activity of phenylthiourea (B91264) derivatives. nih.govresearchgate.net These groups decrease the electron density of the phenyl ring and increase the acidity of the thiourea protons, potentially leading to stronger hydrogen bonding with target receptors. For instance, studies on various N-arylpiperazine derivatives have shown that compounds bearing electron-withdrawing groups like 3-chlorophenyl or 3-trifluoromethylphenyl exhibit potent anticonvulsant activity. nih.govresearchgate.net In a series of antitrypanosomal compounds, derivatives with 4-Br and 4-Cl substitutions on a phenyl ring demonstrated potent activity. escholarship.org
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) can have a variable impact. While sometimes beneficial, they often lead to a decrease in activity compared to their electron-withdrawing counterparts. This is because EDGs increase the electron density of the ring, which may not be favorable for binding to certain biological targets. mdpi.com
The following table illustrates the impact of electronic effects on the hypothetical biological activity (e.g., IC50) of [4-(4-Methylpiperazin-1-yl)phenyl]thiourea derivatives, based on general findings in related compound series.
| Substituent (R) on Phenyl Ring | Electronic Effect | Hypothetical IC50 (µM) |
|---|---|---|
| -H (Unsubstituted) | Neutral | 15.2 |
| 4-Cl | Electron-Withdrawing | 1.7 |
| 4-Br | Electron-Withdrawing | 1.6 |
| 4-NO2 | Strongly Electron-Withdrawing | 0.9 |
| 4-CF3 | Strongly Electron-Withdrawing | 1.2 |
| 4-CH3 | Electron-Donating | 9.8 |
| 4-OCH3 | Electron-Donating | 12.5 |
Steric hindrance, which relates to the size and bulkiness of the substituent groups, is another crucial factor. Large, bulky groups can physically obstruct the molecule from fitting into the binding site of a target protein or enzyme.
The position of a substituent on the phenyl ring—whether it is in the ortho (position 2), meta (position 3), or para (position 4) position—can lead to significant differences in biological activity. This is because the position affects both the electronic influence on the thiourea core and the steric profile of the molecule.
Research on related compounds containing a [4-(4-methylpiperazin-1-yl)phenyl] moiety has demonstrated the importance of substituent positioning. In a study of antitrypanosomal agents, moving a bromine or chlorine substituent from the ortho to the meta and then to the para position of the terminal aryl ring resulted in substantial changes in potency. escholarship.org Specifically, the para-substituted analogues (4-Br and 4-Cl) were found to be the most potent, suggesting that this position is optimal for interaction with the biological target. escholarship.org Similarly, in a different series of anticonvulsants, a 3-chlorophenyl (meta) substitution was shown to be effective. nih.govresearchgate.net
The table below summarizes the effect of positional isomerism on the activity of a hypothetical chloro-substituted derivative.
| Substituent Position | Compound | Hypothetical IC50 (µM) |
|---|---|---|
| ortho (2-position) | 2-Chlorophenyl | 8.5 |
| meta (3-position) | 3-Chlorophenyl | 2.1 |
| para (4-position) | 4-Chlorophenyl | 1.7 |
Modifications to the Thiourea Moiety
The thiourea linker (-NH-C(S)-NH-) is a key structural feature, acting as a flexible yet robust hydrogen-bonding unit. Its modification provides another avenue for optimizing activity.
The two nitrogen atoms of the thiourea group are critical hydrogen bond donors, facilitating interactions with amino acid residues in target proteins. The core structure, this compound, is a disubstituted thiourea. Further derivatization typically occurs on the terminal nitrogen atom. The nature of the substituent on this nitrogen can dramatically influence the compound's properties.
In many reported series, this position is occupied by another substituted aryl ring. The electronic and steric properties of this second aryl ring, as discussed in section 7.1, are just as crucial as those on the first ring. For instance, creating derivatives where this position is occupied by various substituted phenyl, heterocyclic, or aliphatic groups allows for extensive exploration of the chemical space to identify optimal interactions with the target.
To investigate the role of the sulfur atom, scientists often synthesize the corresponding urea (B33335) analogue and compare its biological activity.
In some cases, the thiourea and urea derivatives exhibit comparable activity. For example, a study on antiglycation agents found that halogen-containing derivatives were potent inhibitors regardless of whether the molecule contained a thiourea (sulfur) or urea (oxygen) function. nih.gov
However, in many other instances, the sulfur atom is crucial for activity. Its replacement with oxygen can lead to a significant drop or complete loss of potency. The distinct size, polarizability, and bonding characteristics of sulfur compared to oxygen often result in different binding modes and potencies. The isosteric replacement of oxygen with sulfur in some natural phenols has been shown to increase their radical scavenging activity. mdpi.com
Variations in the Piperazine Ring
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to influence physicochemical properties like solubility and to present substituents in defined vectors for optimal target interaction mdpi.comijrrjournal.comresearchgate.net. In the context of phenylthiourea derivatives, modifications to this ring are a key strategy for modulating biological activity.
N-Substituent Modifications (e.g., methyl vs. ethyl)researchgate.net
The substituent on the distal nitrogen of the piperazine ring plays a crucial role in target engagement. While the parent compound features a methyl group, variations of this substituent significantly impact activity. Studies on related N-arylpiperazine thiourea derivatives have shown that the nature of the group attached to this nitrogen can drastically alter the biological profile.
For instance, in a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides developed as phosphoglycerate dehydrogenase (PHGDH) inhibitors, the substituents on the aryl ring (which is analogous to the methyl group in the query compound) were critical for activity. Modifications to this part of the molecule are explored to enhance interactions with the target protein.
Research on other classes of piperazine derivatives further underscores the importance of the N-substituent. In one study, altering the length and flexibility of a side chain on the piperazine nitrogen led to significant improvements in binding affinity at opioid receptors ijrrjournal.com. For thiourea derivatives specifically, SAR studies have demonstrated that substitutions on the aryl group attached to the piperazine ring control the compound's activity nih.gov. For example, para-substituents on a phenyl ring were found to be more important for antiproliferative activity than meta-substituents nih.gov. The introduction of halogen atoms on a phenyl ring attached to the piperazine has also been shown to produce highly potent antiglycation agents researchgate.netnih.gov.
Table 1: Effect of N-Substituent Modification on Biological Activity (Illustrative Examples)
| Compound ID | N-Substituent on Piperazine | Biological Activity (Example Target) | Key Finding |
| Parent | Methyl | Baseline Activity | The methyl group serves as a reference point for SAR studies. |
| Analog A | Phenyl | Variable | Introduces potential for π-π stacking and further substitution. |
| Analog B | 4-Fluorophenyl | Often enhanced | Fluorine substitution can improve metabolic stability and binding affinity nih.gov. |
| Analog C | 4-Trifluoromethylphenyl | Potent Inhibition | The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter electronic properties and target interaction. |
| Analog D | Ethyl | Variable | A simple increase in alkyl chain length from methyl to ethyl can probe the size of the binding pocket. |
Ring Substitutions and Conformational Effectsmdpi.com
Conformational studies of 2-substituted piperazines have shown that an axial orientation is often preferred, and this preference can be crucial for binding to specific biological targets nih.gov. The axial conformer may place the key nitrogen atoms in a specific orientation that mimics the binding mode of a natural ligand nih.gov. The interplay of steric factors, such as allylic strain, and electronic factors, like the anomeric effect, dictates the preferred conformation rsc.org. The energy barrier for the interconversion between chair conformations can also be influenced by the substituents researchgate.net.
For drug-receptor interactions, the thermodynamically less favorable twist-boat conformation can sometimes be stabilized upon binding rsc.org. Therefore, introducing substituents on the piperazine ring provides a method to lock the molecule into a specific, biologically active conformation or to introduce new points of interaction with a target.
Linker Length and Flexibility Modifications
In the parent compound, the phenyl ring is directly attached to the piperazine moiety. A common strategy in drug design is to introduce a linker between these two groups to optimize the distance and relative orientation for target binding. Using heterocyclic rings or simple alkyl chains as linkers are versatile strategies in medicinal chemistry ijrrjournal.com.
Studies on arylpiperazine derivatives have shown that a five-atom linker between the piperazine and another cyclic moiety is often optimal for certain antipsychotic activities biointerfaceresearch.com. The length of this linker is critical; for instance, in a series of bis-epipodophyllotoxin compounds, activity systematically decreased as a methylene linker length was increased beyond an optimal length of eight carbons nih.gov.
The flexibility of the linker is also a key parameter. A rigid linker can lock the molecule in a specific conformation, which may be beneficial if that conformation is the active one, but detrimental otherwise. A flexible linker allows the molecule to adopt various conformations to fit into a binding site. In a series of VEGFR-2 inhibitors, a linker was observed to form important hydrophobic interactions with key residues in the binding pocket nih.gov.
Pharmacophore Identification and Optimization for Specific Activitiesresearchgate.netfarmaciajournal.com
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For thiourea derivatives containing a piperazine moiety, the pharmacophore consists of several key features.
The thiourea group itself is a crucial component, acting as a versatile hydrogen-bond donor through its N-H protons and a hydrogen-bond acceptor via the sulfur atom nih.govopenpharmaceuticalsciencesjournal.com. This moiety's ability to form these bonds is central to its interaction with many biological targets, including enzymes and receptors nih.gov.
Computational and experimental studies have identified a general pharmacophore for this class of compounds that typically includes:
One or two Hydrogen Bond Donors (HBD): Provided by the N-H groups of the thiourea.
One Hydrogen Bond Acceptor (HBA): The sulfur atom of the thiourea.
An Aromatic/Hydrophobic Region: The phenyl ring.
A second Hydrophobic/Basic Feature: The N-methylpiperazine group. The basic nitrogen of the piperazine can also act as an HBA or form ionic interactions under physiological conditions researchgate.net.
Virtual screening based on such pharmacophore models is a powerful tool for identifying new, potentially active compounds from large chemical databases. Once a hit is identified, its structure is optimized by modifying the various components to better match the pharmacophore and improve activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Derivation of Predictive Models
To derive a QSAR model, a set of molecules with known biological activities (the training set) is used. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates the descriptors with the biological activity. A typical QSAR model for thiourea derivatives might take the following form:
log(1/IC₅₀) = c₀ + c₁(logP) + c₂(MR) + c₃(σ) + ...
Where:
log(1/IC₅₀) represents the biological activity.
logP is a measure of lipophilicity.
MR is the molar refractivity, related to steric properties.
σ is the Hammett constant, representing electronic effects of substituents.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
QSAR studies on thiourea and piperazine derivatives have highlighted the importance of several types of descriptors. Lipophilicity (often expressed as logP) is frequently a key driver of activity. Other important descriptors include constitutional parameters (like the number of double bonds or oxygen atoms), electronic parameters (electronegativity), and van der Waals volume openpharmaceuticalsciencesjournal.com. The validity and predictive power of a QSAR model are assessed using statistical metrics like the correlation coefficient (R²) and through internal (e.g., leave-one-out cross-validation, Q²) and external validation with a separate set of compounds (the test set). Such validated models provide crucial insights into the structural requirements for activity and guide the rational design of more potent analogues openpharmaceuticalsciencesjournal.com.
Identification of Physicochemical Descriptors Influencing Activity
The biological activity of this compound derivatives is significantly influenced by a variety of physicochemical descriptors. These descriptors, which quantify different aspects of a molecule's physical and chemical properties, are crucial in determining the compound's pharmacokinetics and pharmacodynamics. Quantitative structure-activity relationship (QSAR) studies on analogous thiourea and piperazine-containing compounds have highlighted several key parameters that govern their therapeutic potential, particularly in the context of anticancer activity. nih.govnih.gov
Key Physicochemical Descriptors
Research into the structure-activity relationships of thiourea derivatives has consistently pointed to the importance of several key physicochemical properties. These include, but are not limited to, lipophilicity, electronic effects, and steric factors.
Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (log P), lipophilicity is a critical determinant of a drug's ability to cross cell membranes. For this compound derivatives, optimizing lipophilicity is essential for achieving a balance between aqueous solubility and membrane permeability, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic Properties: Descriptors such as Hammett constants (σ), dipole moment, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the electronic nature of the molecule. These parameters can influence drug-receptor interactions, which are often governed by electrostatic forces.
Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are examples of descriptors that quantify the size and shape of a molecule or its substituents. These factors can play a significant role in how well a ligand fits into the binding pocket of its target protein.
Topological Descriptors: Molecular connectivity indices and shape indices describe the size, shape, and degree of branching in a molecule. These descriptors can be correlated with various biological activities.
Impact of Descriptors on Biological Activity
QSAR models developed for various series of thiourea and piperazine derivatives have demonstrated that a combination of these descriptors is often necessary to accurately predict biological activity.
For instance, in a study on sulfur-containing thiourea derivatives with anticancer properties, it was found that descriptors such as molecular weight, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were essential predictors of their activity. nih.govnih.gov This suggests that both the bulk and the electronic nature of the substituents on the phenylthiourea core are critical for cytotoxicity.
The following interactive table illustrates the hypothetical relationship between various physicochemical descriptors and the anticancer activity (IC50) of a series of this compound derivatives.
| Compound | Substituent (R) | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | IC50 (µM) |
| 1 | H | 2.5 | 75.2 | 0.00 | 15.2 |
| 2 | 4-Cl | 3.2 | 80.1 | 0.23 | 8.5 |
| 3 | 4-F | 2.7 | 75.8 | 0.06 | 12.1 |
| 4 | 4-CH3 | 3.0 | 79.8 | -0.17 | 10.8 |
| 5 | 4-OCH3 | 2.4 | 78.5 | -0.27 | 18.9 |
| 6 | 3,4-diCl | 3.9 | 85.0 | 0.60 | 3.1 |
| 7 | 4-NO2 | 2.1 | 79.5 | 0.78 | 25.4 |
Analysis of Structure-Activity Relationships
The data presented in the table suggests several trends:
Lipophilicity (LogP): There appears to be a correlation between increased lipophilicity and enhanced anticancer activity, as seen in the comparison between the unsubstituted compound 1 and the chloro-substituted derivatives 2 and 6 . However, this trend is not absolute, and an optimal log P value likely exists, beyond which activity may decrease due to poor solubility or other factors.
Electronic Effects (σ): The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring appears to influence activity. The highly active dichloro derivative 6 possesses a high positive σ value, indicating strong electron-withdrawing character. Conversely, the electron-donating methoxy group in compound 5 leads to reduced activity.
Steric Factors (MR): While a clear trend is not immediately obvious from this limited dataset, molar refractivity, which is related to the volume of the substituent, likely plays a role in receptor binding. The larger dichlorophenyl group of compound 6 may provide a better fit in the active site of the target enzyme.
Further detailed research, including the synthesis of a broader range of derivatives and the development of robust 3D-QSAR models, would be necessary to fully elucidate the complex interplay of these physicochemical descriptors and to design more potent and selective analogs of this compound.
Future Directions in the Research of 4 4 Methylpiperazin 1 Yl Phenyl Thiourea
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
Future research will heavily focus on the rational design and synthesis of new analogues of [4-(4-Methylpiperazin-1-yl)phenyl]thiourea to improve biological activity and selectivity towards specific targets. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the core scaffold to probe interactions with biological targets. nih.gov Key strategies will include:
Modification of the Phenyl Ring: Introduction of various electron-donating or electron-withdrawing substituents at different positions on the phenyl ring can significantly alter the electronic properties and steric profile of the molecule. This can lead to enhanced binding affinity and selectivity for a target enzyme or receptor. units.it
Alterations to the 4-Methylpiperazine Moiety: The piperazine (B1678402) ring and its N-methyl group can be modified. For instance, replacing the methyl group with larger alkyl or aryl groups can explore additional binding pockets. The piperazine ring itself could be replaced with other saturated heterocycles to fine-tune basicity and lipophilicity.
Thiourea (B124793) Linker Modification: While the thiourea group is often crucial for activity through its hydrogen bonding capabilities, bioisosteric replacement could be explored. nih.gov Substituting it with groups like urea (B33335), cyanoguanidine, or squaramide might overcome potential metabolic liabilities while maintaining or improving target engagement. nih.gov
Synthetic strategies will leverage established methods for thiourea synthesis, such as reacting the corresponding aniline (B41778) derivative with isothiocyanates or using thiophosgene, while potentially optimizing these reactions through techniques like phase-transfer catalysis to improve yields and purity. mdpi.commdpi.com
Table 1: Proposed Modifications to the this compound Scaffold
| Modification Site | Proposed Change | Rationale | Potential Outcome |
|---|---|---|---|
| Phenyl Ring | Add fluoro or chloro groups | Modify electronic properties and metabolic stability | Enhanced potency, improved pharmacokinetic profile |
| Phenyl Ring | Add methoxy (B1213986) or hydroxyl groups | Introduce new hydrogen bonding points | Increased target affinity and selectivity |
| N-Methyl Group | Replace with ethyl, propyl, or benzyl (B1604629) groups | Explore hydrophobic binding pockets | Improved potency |
| Thiourea Linker | Replace with urea or cyanoguanidine | Bioisosteric replacement to alter properties | Improved metabolic stability and oral bioavailability nih.gov |
Exploration of New Biological Targets and Disease Areas
The thiourea scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.com While initial research may have focused on a specific target, the this compound scaffold warrants broader screening to uncover new therapeutic applications.
Recent research on related structures provides a roadmap for this exploration:
Oncology: Thiourea derivatives have shown promise as anticancer agents by targeting various pathways, including receptor tyrosine kinases like VEGFR-2 and HER2. biointerfaceresearch.com Derivatives of the core scaffold should be evaluated against a panel of cancer cell lines and key oncogenic targets.
Neurodegenerative Diseases: Given that some thiourea compounds act as multi-target agents against Alzheimer's disease by inhibiting cholinesterases, future work could explore the potential of this compound derivatives in this area. nih.gov
Infectious Diseases: There is a well-documented history of thiourea compounds being used to treat infections like tuberculosis. nih.gov Furthermore, recent studies on 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have demonstrated potent antitrypanosomal activity against the parasite responsible for sleeping sickness. nih.govescholarship.org This strongly suggests that the [4-(4-Methylpiperazin-1-yl)phenyl] moiety is a valuable pharmacophore for antiparasitic drug discovery.
Metabolic Disorders: Thiourea-based compounds have been investigated as antidiabetic candidates through the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4). ijpsjournal.com
Table 2: Potential New Therapeutic Areas and Biological Targets
| Disease Area | Potential Biological Target | Rationale Based on Scaffold |
|---|---|---|
| Oncology | VEGFR-2, mTOR, Urease | Thiourea derivatives are known inhibitors of various cancer-related enzymes. nih.govbiointerfaceresearch.comnih.gov |
| Neurodegeneration | Cholinesterases (AChE, BChE) | Related thiourea compounds show promise in Alzheimer's models. nih.gov |
| Infectious Diseases | Trypanosoma brucei targets | The 4-(4-methylpiperazin-1-yl)phenyl moiety is present in potent antitrypanosomal agents. nih.gov |
| Diabetes | DPP-4 | Thiourea derivatives have been identified as DPP-4 inhibitors. ijpsjournal.com |
Advanced In vitro and In vivo (non-human) Efficacy Studies
Once promising derivatives and potential therapeutic areas are identified, a rigorous preclinical evaluation is necessary. This involves a tiered approach moving from simple assays to more complex biological systems.
Advanced In Vitro Models: Initial screening in biochemical or cell-based assays should be followed by studies in more physiologically relevant models. For cancer research, this includes testing in 3D cell cultures (spheroids or organoids) and co-culture systems that better mimic the tumor microenvironment. For neurodegenerative diseases, assays using primary neurons or iPSC-derived models can provide more meaningful data. nih.gov
In Vivo (non-human) Efficacy Models: Compounds that demonstrate significant in vitro activity must be evaluated in established animal models of disease. The choice of model is critical and depends on the therapeutic target. For example, anticancer efficacy would be tested in xenograft or patient-derived xenograft (PDX) mouse models. Antitrypanosomal activity would be assessed in rodent models of Trypanosoma brucei infection. nih.gov These studies are essential to establish proof-of-concept for the therapeutic hypothesis and to understand the compound's behavior in a complex living system. ijpsjournal.com
Mechanistic Studies at a Deeper Molecular Level (e.g., cryo-EM, X-ray co-crystallography)
A profound understanding of how a drug molecule interacts with its target is crucial for rational drug design. High-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for this purpose. mdpi.com
Once a primary biological target is validated, obtaining a co-crystal structure of the target protein with this compound or one of its potent derivatives would be a high-priority goal. Such a structure would:
Reveal the precise binding mode of the compound within the active or allosteric site.
Identify the key amino acid residues involved in the interaction.
Elucidate the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the drug-target complex.
This atomic-level information is invaluable, providing a blueprint for designing next-generation inhibitors with improved affinity and selectivity, thus directly informing the synthetic efforts described in section 8.1. Cryo-EM is particularly useful for large, flexible protein complexes that are resistant to crystallization, making it a complementary approach to X-ray crystallography. jeolusa.comnih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Modern drug discovery is increasingly powered by artificial intelligence (AI) and machine learning (ML), which can significantly accelerate timelines and reduce costs. mdpi.comdrughunter.com These computational tools can be integrated at multiple stages of the research pipeline for this compound.
Predictive Modeling: ML algorithms can be trained on large datasets of known thiourea derivatives to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of newly designed, virtual compounds before they are synthesized, allowing chemists to prioritize the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
Target Identification and Virtual Screening: AI can analyze vast biological datasets to identify novel potential targets for the scaffold. Furthermore, ML-enhanced virtual screening can rapidly screen massive compound libraries against a target structure to identify novel hits. nih.gov
Development of Multitargeting Agents Based on the this compound Scaffold
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov A therapeutic strategy gaining traction is the development of single molecules designed to modulate multiple targets simultaneously. The thiourea scaffold is a valuable starting point for creating such multitargeting agents. biointerfaceresearch.com
Future research could focus on rationally designing derivatives of this compound that intentionally engage two or more distinct, disease-relevant targets. For instance, in oncology, one could design a hybrid molecule that combines the pharmacophoric features required for inhibiting a protein kinase (like VEGFR-2) with those needed to block an immune checkpoint protein (like PD-L1). nih.gov This approach could lead to synergistic efficacy and a lower likelihood of developing drug resistance compared to monotherapies. The design process would involve integrating structural information from different targets to create a chimeric molecule built upon the versatile this compound framework.
Q & A
Basic: What are the optimal synthetic routes for [4-(4-Methylpiperazin-1-yl)phenyl]thiourea, and how can purity be validated?
Methodological Answer:
The synthesis typically involves coupling 4-(4-methylpiperazin-1-yl)aniline with a thiocarbonyl donor (e.g., thiophosgene or ammonium thiocyanate) under controlled conditions. For example, analogous thiourea derivatives are synthesized via nucleophilic substitution or condensation reactions in anhydrous solvents like dichloromethane or THF . Purity validation requires orthogonal techniques:
- HPLC with UV detection (λ = 254 nm) to assess chromatographic homogeneity.
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts (e.g., unreacted aniline or thiourea dimerization) .
- Elemental analysis to verify stoichiometric composition.
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns critical for biological activity) .
- FT-IR spectroscopy to identify thiourea ν(C=S) stretches (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .
- Mass spectrometry (ESI-TOF) to confirm molecular ion peaks and fragmentation patterns .
Advanced: How does the presence of the 4-methylpiperazine moiety influence the compound’s biological activity compared to other thiourea derivatives?
Methodological Answer:
The 4-methylpiperazine group enhances solubility and bioavailability via its basic nitrogen, enabling improved membrane permeability. Structurally, it may facilitate hydrogen bonding with target proteins (e.g., kinases or microbial enzymes). Comparative studies with analogs (e.g., replacing piperazine with morpholine or phenyl groups) reveal:
- Enhanced antimycobacterial activity : Piperazine derivatives exhibit lower MIC values against M. tuberculosis due to improved target engagement .
- SAR Analysis : Computational docking (e.g., AutoDock Vina) can map interactions between the piperazine nitrogen and active-site residues (e.g., in M. tuberculosis enoyl-ACP reductase) .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays (e.g., broth microdilution with consistent inoculum sizes) .
- Control compounds : Include reference drugs (e.g., isoniazid for antitubercular assays) to normalize inter-lab variability.
- Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to assess reproducibility .
- Metabolic stability testing : Evaluate compound degradation in assay media (e.g., via LC-MS) to rule out false negatives .
Advanced: How can X-ray crystallography elucidate the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Co-crystallization : Soak the compound into protein crystals (e.g., a microbial enzyme) and collect diffraction data (e.g., synchrotron radiation, resolution ≤2.0 Å) to resolve binding modes .
- Electron density maps : Analyze ligand-protein interactions (e.g., piperazine N-H bonds with catalytic residues) using software like PHENIX or Coot.
- Thermal shift assays : Validate target engagement by monitoring protein melting temperature (ΔTm) shifts upon ligand binding .
Advanced: What in silico methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%ABS), blood-brain barrier penetration, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model passive diffusion across lipid bilayers, informed by logP values (~2.5–3.5 for thioureas) .
- Docking Studies : AutoDock or Glide simulate binding to transporters (e.g., P-glycoprotein) to assess efflux risks .
Advanced: How can researchers optimize reaction yields while minimizing thiourea dimerization?
Methodological Answer:
- Temperature control : Maintain reactions at 0–5°C to suppress dimerization side reactions.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate thiourea formation .
- Workup procedures : Extract unreacted reagents with ethyl acetate and purify via column chromatography (silica gel, eluent: DCM/MeOH 95:5) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Matrix effects : Plasma proteins may bind the compound, requiring protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
- Detection sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 264 → 121 for quantification) enhances specificity in complex samples.
- Stability : Monitor degradation in PBS or serum (pH 7.4, 37°C) over 24 hours to validate assay windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
